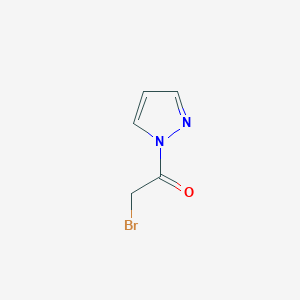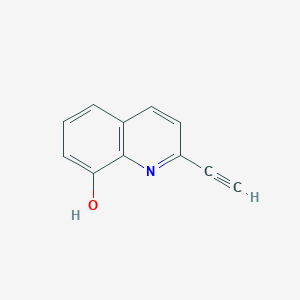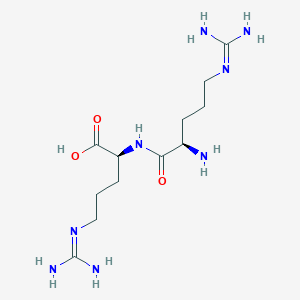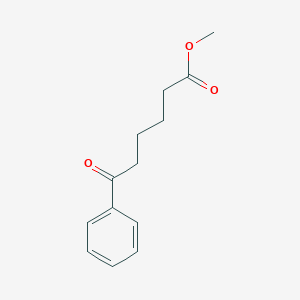
2-Bromo-1-(1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(1H-pyrazol-1-yl)ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1H-pyrazol-1-yl)ethanone typically involves the bromination of 1-(1H-pyrazol-1-yl)ethanone. One common method is to react 1-(1H-pyrazol-1-yl)ethanone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(1H-pyrazol-1-yl)ethanone can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 1-(1H-pyrazol-1-yl)ethanone derivative with the amine group replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-Bromo-1-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Medicinal chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Organic synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or modulating receptor activity. The bromine atom can participate in electrophilic interactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with a methyl group at the 4-position of the pyrazole ring.
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Contains a pyrrole ring instead of a pyrazole ring.
Uniqueness
2-Bromo-1-(1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C5H5BrN2O |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
2-bromo-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C5H5BrN2O/c6-4-5(9)8-3-1-2-7-8/h1-3H,4H2 |
Clave InChI |
JKUWCGLXCCBQSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)



![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)



![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
